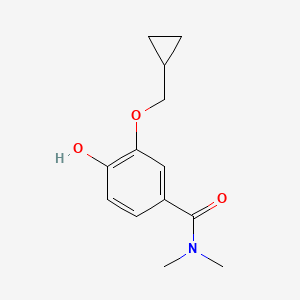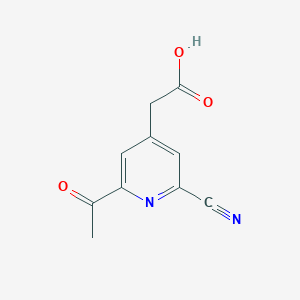
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is characterized by the presence of an acetyl group, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-cyanopyridin-4-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
化学反应分析
Types of Reactions
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetyl and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学研究应用
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Acetyl-6-cyanopyridin-4-YL)acetic acid involves its interaction with molecular targets through its functional groups. The acetyl and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating its activity .
相似化合物的比较
Similar Compounds
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester: Similar in structure but contains a thiazole ring instead of a cyano group.
(2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester: Another similar compound with a thiazole ring.
(2-Oxo-2H-pyridin-1-yl)-acetic acid: Contains an oxo group instead of an acetyl group.
Uniqueness
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid is unique due to its combination of an acetyl group, a cyano group, and a pyridine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various synthetic and research applications.
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
2-(2-acetyl-6-cyanopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)9-3-7(4-10(14)15)2-8(5-11)12-9/h2-3H,4H2,1H3,(H,14,15) |
InChI 键 |
LLCRYKBCFLXUFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14849110.png)


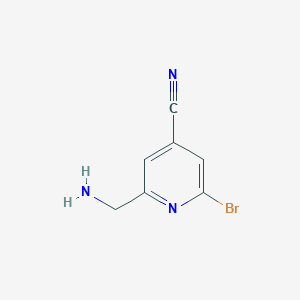

![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)
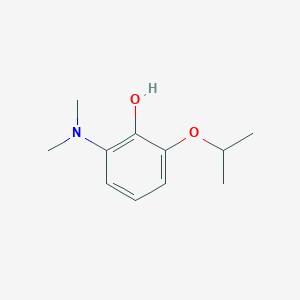
![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)
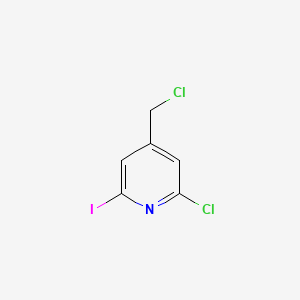
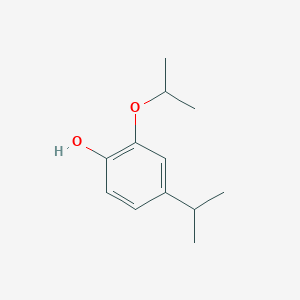

![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
